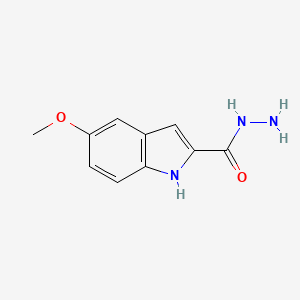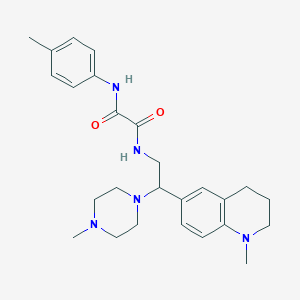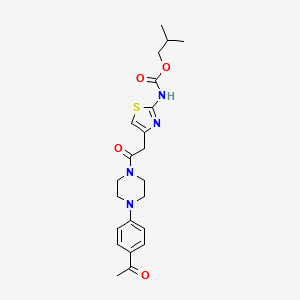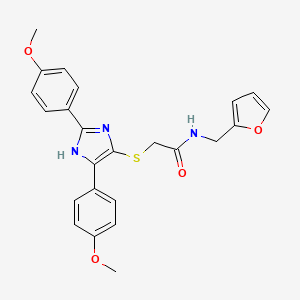
5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. One notable route is via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on spectral data, elemental analyses, and alternative synthetic routes.
6.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research on thiophene derivatives indicates significant applications in the synthesis of heterocyclic compounds. For instance, studies on thiophenylhydrazonoacetates have demonstrated their utility in generating a wide variety of nitrogen-containing heterocycles like pyrazoles, isoxazoles, pyrimidines, triazines, pyrazolopyridines, and pyrazolopyrimidines. These compounds have diverse applications, including pharmaceuticals, agrochemicals, and materials science. The synthesis techniques often involve the coupling of diazo compounds with cyanoacetate or acetoacetate, showcasing the flexibility and utility of thiophene derivatives in constructing complex molecular architectures (Mohareb et al., 2004).
Crystal Structure Analysis
Another aspect of scientific research involving similar compounds is the determination of crystal structures, which is fundamental in understanding molecular interactions, stability, and reactivity. For example, the crystal structure of a synthesized compound containing thiophene was elucidated using single crystal X-ray diffraction, revealing insights into its molecular geometry and the nature of its hydrogen bonding interactions. Such studies are essential for the design of new materials with specific properties and for the development of drugs with targeted biological activities (Prabhuswamy et al., 2016).
Antimicrobial and Antitumor Activities
Compounds incorporating thiophene units have been reported to show promising antimicrobial and antitumor activities. The synthesis of thiophene-containing pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology demonstrated potential antibacterial and antifungal effects. Such studies highlight the therapeutic potential of thiophene derivatives in developing new antimicrobial agents with high efficacy (Sowmya et al., 2018). Similarly, the development of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown significant anti-tumor activity against hepatocellular carcinoma cell lines, underscoring the potential of these compounds in cancer therapy (Gomha et al., 2016).
Molecular Docking Studies
Molecular docking studies of thiophene-based compounds have provided insights into their potential as antidepressants by showing good binding affinity towards monoamine oxidase isoforms. Such research is crucial in drug development, allowing for the rational design of molecules with desired biological activities by understanding their interaction at the molecular level (Mathew et al., 2016).
Eigenschaften
IUPAC Name |
5-phenyl-N-(4-thiophen-2-yloxan-4-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-18(15-13-16(24-21-15)14-5-2-1-3-6-14)20-19(8-10-23-11-9-19)17-7-4-12-25-17/h1-7,12-13H,8-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSABRWYYZAHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-3-{[(3-chloro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2672500.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide](/img/structure/B2672503.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2672505.png)

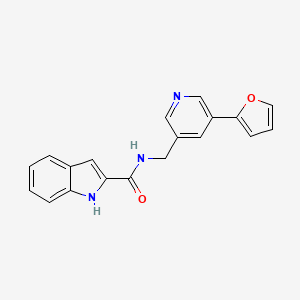
![N-(4-isopropylbenzyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2672509.png)
